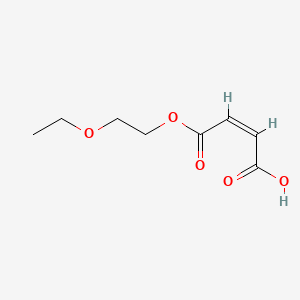
2-Ethoxyethyl hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl hydrogen maleate is an organic compound with the molecular formula C8H12O5. It is a derivative of maleic acid, where one of the hydrogen atoms of the carboxyl group is replaced by a 2-ethoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl hydrogen maleate can be synthesized through the esterification of maleic acid with 2-ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation units are often employed to separate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyethyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: 2-Ethoxyethyl alcohol.
Substitution: Various substituted maleates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxyethyl hydrogen maleate has several applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-ethoxyethyl hydrogen maleate involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate for enzymes, leading to the formation of specific products. The ester group in the compound can undergo hydrolysis, releasing maleic acid and 2-ethoxyethanol, which can further participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxyethyl hydrogen maleate
- 2-Butoxyethyl hydrogen maleate
- 2-Propoxyethyl hydrogen maleate
Comparison
2-Ethoxyethyl hydrogen maleate is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The length and nature of the alkoxy group can influence the compound’s reactivity, solubility, and applications. For instance, 2-methoxyethyl hydrogen maleate has a shorter alkoxy chain, making it more hydrophilic, while 2-butoxyethyl hydrogen maleate has a longer chain, affecting its solubility and reactivity differently.
Propriétés
Numéro CAS |
26350-96-9 |
|---|---|
Formule moléculaire |
C8H12O5 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(Z)-4-(2-ethoxyethoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O5/c1-2-12-5-6-13-8(11)4-3-7(9)10/h3-4H,2,5-6H2,1H3,(H,9,10)/b4-3- |
Clé InChI |
PAUIKJKTXNZJEV-ARJAWSKDSA-N |
SMILES isomérique |
CCOCCOC(=O)/C=C\C(=O)O |
SMILES canonique |
CCOCCOC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















